[6-Chloro-2-(pyridin-4-yl)quinolin-4-yl](4-phenylpiperazin-1-yl)methanone
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Overview
Description
6-Chloro-4-(4-phenylpiperazine-1-carbonyl)-2-(pyridin-4-yl)quinoline is a synthetic organic compound that belongs to the quinoline family. Compounds in this family are known for their diverse biological activities and are often used in medicinal chemistry for drug development.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-chloro-4-(4-phenylpiperazine-1-carbonyl)-2-(pyridin-4-yl)quinoline typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the quinoline core: This can be achieved through a Skraup synthesis, where aniline derivatives react with glycerol and sulfuric acid in the presence of an oxidizing agent.
Chlorination: Introduction of the chlorine atom at the 6-position can be done using chlorinating agents like phosphorus pentachloride (PCl5) or thionyl chloride (SOCl2).
Piperazine coupling: The phenylpiperazine moiety can be introduced through nucleophilic substitution reactions, often using a base like potassium carbonate (K2CO3) to facilitate the reaction.
Carbonylation: The carbonyl group can be introduced using reagents like phosgene or its derivatives.
Industrial Production Methods
Industrial production methods would scale up these reactions, often using continuous flow reactors to improve efficiency and yield. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, often using reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction reactions can be performed using hydrogenation catalysts like palladium on carbon (Pd/C) or sodium borohydride (NaBH4).
Substitution: Nucleophilic and electrophilic substitution reactions are common, using reagents like alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: KMnO4, CrO3, H2O2
Reduction: Pd/C, NaBH4, LiAlH4
Substitution: Alkyl halides, acyl chlorides, bases like K2CO3
Major Products
The major products depend on the specific reactions and conditions used. For example, oxidation might yield quinoline N-oxides, while reduction could produce various hydrogenated derivatives.
Scientific Research Applications
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its interactions with biological macromolecules.
Medicine: Potential therapeutic agent for treating diseases due to its biological activity.
Industry: Used in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action involves the compound interacting with specific molecular targets, such as enzymes or receptors. The quinoline core can intercalate with DNA, affecting transcription and replication processes. The piperazine moiety might interact with neurotransmitter receptors, influencing signal transduction pathways.
Comparison with Similar Compounds
Similar Compounds
Chloroquine: An antimalarial drug with a similar quinoline core.
Piperaquine: Another antimalarial with a piperazine moiety.
Quinacrine: Used for treating protozoal infections.
Uniqueness
6-Chloro-4-(4-phenylpiperazine-1-carbonyl)-2-(pyridin-4-yl)quinoline is unique due to its specific substitution pattern, which may confer distinct biological activities and chemical properties compared to other quinoline derivatives.
Properties
Molecular Formula |
C25H21ClN4O |
---|---|
Molecular Weight |
428.9 g/mol |
IUPAC Name |
(6-chloro-2-pyridin-4-ylquinolin-4-yl)-(4-phenylpiperazin-1-yl)methanone |
InChI |
InChI=1S/C25H21ClN4O/c26-19-6-7-23-21(16-19)22(17-24(28-23)18-8-10-27-11-9-18)25(31)30-14-12-29(13-15-30)20-4-2-1-3-5-20/h1-11,16-17H,12-15H2 |
InChI Key |
LZNXLMYFOLQRCH-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCN1C2=CC=CC=C2)C(=O)C3=CC(=NC4=C3C=C(C=C4)Cl)C5=CC=NC=C5 |
Origin of Product |
United States |
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